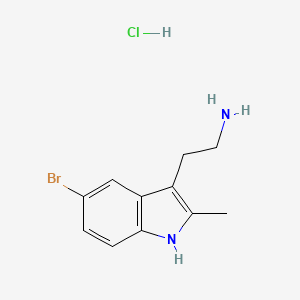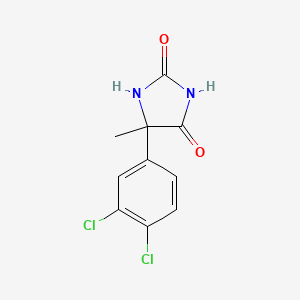
p-(Methylsulphinyl)benzaldehyde
Descripción general
Descripción
P-(Methylsulphinyl)benzaldehyde is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
p-Cymene, structurally similar to p-(Methylsulphinyl)benzaldehyde, is known for its antimicrobial properties, being a major constituent of plant extracts and essential oils used in traditional medicines. It's being explored for biomedical applications, including functionalizing biomaterials and nanomaterials, due to its potential in combating communicable diseases, especially in the context of increasing antimicrobial resistance. However, more studies are needed to confirm its in vivo efficacy and safety for human healthcare applications (Marchese et al., 2017).
Toxicity and Environmental Impact
Studies have examined the ecological risks and toxicological aspects of various compounds, including those structurally related to this compound. For example, benzophenone-3, a common component in sunscreen products, raises concerns due to its environmental persistence and potential bioaccumulation, with implications for aquatic ecosystems. This highlights the importance of understanding the environmental and health impacts of chemical compounds widely used in consumer products (Kim & Choi, 2014).
Detoxification and Binding Capabilities
Bifidobacteria and lactic acid bacteria (LAB) have shown promise in the detoxification of carcinogenic contaminants in food through physical binding. This approach, particularly with B[a]p, a polycyclic aromatic hydrocarbon, suggests that these bacteria can be effective in removing such contaminants from food systems, indicating a potential application for this compound if its binding capabilities are similar (Shoukat, 2020).
Drug Delivery and Pharmacokinetics
The development of suitable delivery systems for therapeutic agents, including small organic compounds, nanoparticles, peptides, and siRNA, is crucial for effective treatment of cardiovascular and other diseases. The review by Geldenhuys et al. (2017) discusses various delivery options, emphasizing the importance of understanding pharmacology when considering the cardiovascular system. This suggests that investigating the delivery mechanisms and pharmacokinetic properties of this compound could be valuable for its potential use in medical applications (Geldenhuys et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that many sulfonyl compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Sulfonyl compounds often act by binding to their target proteins, thereby modulating their activity .
Biochemical Pathways
One study suggests that benzaldehyde, a structurally similar compound, is synthesized via the β-oxidative pathway in peroxisomes .
Pharmacokinetics
Sulfonyl compounds generally have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Sulfonyl compounds can have various effects depending on their specific targets .
Análisis Bioquímico
Biochemical Properties
It is known that benzaldehyde, a related compound, is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme
Cellular Effects
Benzaldehyde has been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzaldehyde exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-methylsulfinylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJSGBXNOJOCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958836 | |
| Record name | 4-(Methanesulfinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37794-15-3 | |
| Record name | 4-(Methylsulfinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37794-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Methylsulphinyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methanesulfinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(methylsulphinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)






